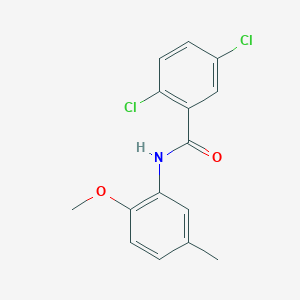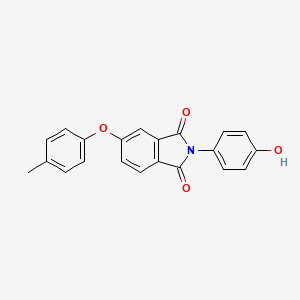
2-(4-hydroxyphenyl)-5-(4-methylphenoxy)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-hydroxyphenyl)-5-(4-methylphenoxy)-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes both hydroxyphenyl and methylphenoxy groups attached to an isoindole-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxyphenyl)-5-(4-methylphenoxy)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the reaction of 4-hydroxybenzaldehyde with 4-methylphenol in the presence of a suitable catalyst to form an intermediate compound. This intermediate is then subjected to cyclization reactions under controlled conditions to form the isoindole-dione core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions
2-(4-hydroxyphenyl)-5-(4-methylphenoxy)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The isoindole-dione core can be reduced to form isoindoline derivatives.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Isoindoline derivatives.
Substitution: Various substituted phenolic compounds.
科学的研究の応用
2-(4-hydroxyphenyl)-5-(4-methylphenoxy)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 2-(4-hydroxyphenyl)-5-(4-methylphenoxy)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. Additionally, its anti-inflammatory effects could be due to the modulation of inflammatory mediators and signaling pathways.
類似化合物との比較
Similar Compounds
2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione: Lacks the methylphenoxy group, which may affect its chemical reactivity and biological activity.
5-(4-methylphenoxy)-1H-isoindole-1,3(2H)-dione: Lacks the hydroxyphenyl group, which may influence its antioxidant properties.
Uniqueness
2-(4-hydroxyphenyl)-5-(4-methylphenoxy)-1H-isoindole-1,3(2H)-dione is unique due to the presence of both hydroxyphenyl and methylphenoxy groups, which contribute to its distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds.
特性
分子式 |
C21H15NO4 |
|---|---|
分子量 |
345.3 g/mol |
IUPAC名 |
2-(4-hydroxyphenyl)-5-(4-methylphenoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C21H15NO4/c1-13-2-8-16(9-3-13)26-17-10-11-18-19(12-17)21(25)22(20(18)24)14-4-6-15(23)7-5-14/h2-12,23H,1H3 |
InChIキー |
DJPGKGJRDKNESZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


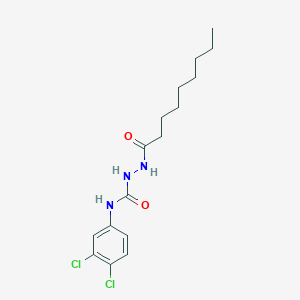
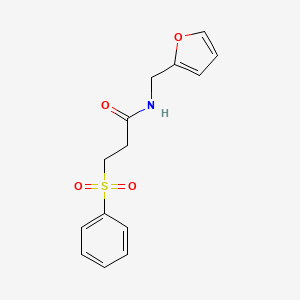
![tert-butyl 4-[3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B10891702.png)

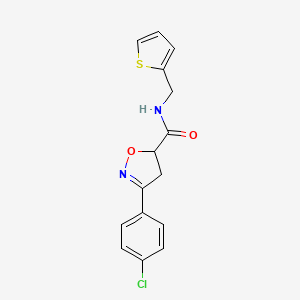
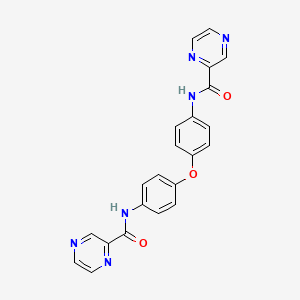
![N-{1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-4-[(4-ethylphenoxy)methyl]benzamide](/img/structure/B10891730.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B10891738.png)
![4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10891743.png)
![2-chloro-4-(5-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B10891744.png)
![(2E)-2-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B10891751.png)
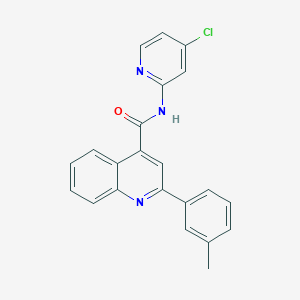
![3-(4-methoxyphenyl)-6-methyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10891757.png)
